

Nifuron (Nitrofurantoin): A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Nifuron

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Introduction

Nitrofurantoin, a synthetic nitrofuran derivative, is a crucial antibacterial agent primarily utilized in the treatment and prophylaxis of uncomplicated lower urinary tract infections (UTIs).^[1] Its enduring efficacy is attributed to a unique mechanism of action that involves multiple targets within the bacterial cell, resulting in a low incidence of acquired resistance.^{[2][3]} This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of Nitrofurantoin, supported by detailed experimental methodologies and visual representations of its mechanism of action and relevant experimental workflows.

Chemical Structure and Identification

Nitrofurantoin's chemical structure consists of a hydantoin ring linked to a 5-nitrofuranyl group through an azomethine bridge.^[4] This arrangement is fundamental to its antibacterial activity.

Identifier	Value
IUPAC Name	1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione[5]
CAS Number	67-20-9[5]
Molecular Formula	C ₈ H ₆ N ₄ O ₅ [5]
SMILES	C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)--INVALID-LINK--[O-][5]

Physicochemical Properties

The physicochemical properties of Nitrofurantoin are critical for its formulation, stability, and pharmacokinetic profile. It is a yellow crystalline powder with a bitter taste.[4][5]

Property	Value
Molecular Weight	238.16 g/mol [5]
Melting Point	~270-272 °C (decomposes)[5]
pKa	7.2[4]
LogP	-0.47[5]

Solubility Profile

Nitrofurantoin exhibits low solubility in water and many organic solvents, a key consideration for its oral bioavailability. It is soluble in polar aprotic solvents like dimethylformamide (DMF).[4]

Solvent	Solubility
Water (pH 7)	19.0 mg/100 mL[6]
95% Ethanol	51.0 mg/100 mL[6]
Acetone	510 mg/100 mL[6]
Dimethylformamide (DMF)	8000 mg/100 mL[6]
Peanut Oil	2.1 mg/100 mL[6]

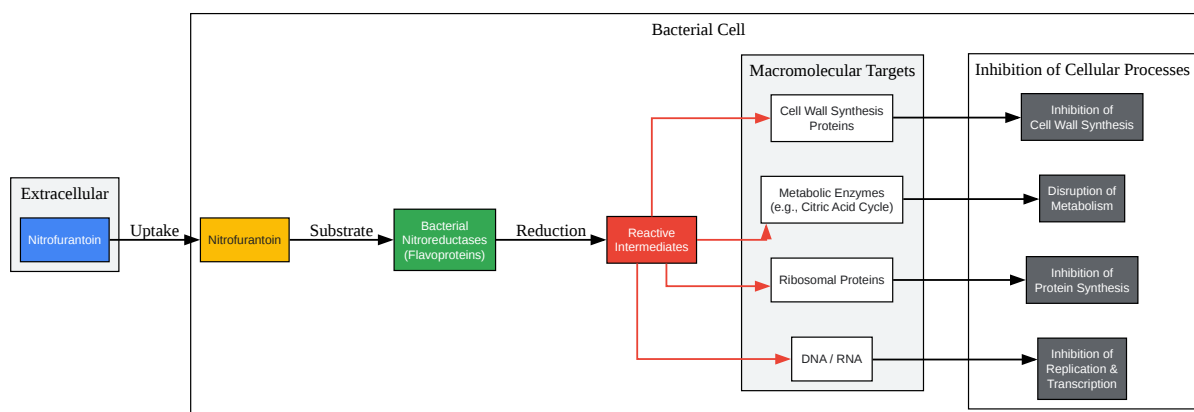
Note: There are different crystalline forms, such as the anhydrate and monohydrate, which can have slightly different solubilities.[7]

Mechanism of Action

The antibacterial effect of nitrofurantoin is multifaceted. It acts as a prodrug that is activated within the bacterial cell.[8]

- **Uptake and Reduction:** Nitrofurantoin is taken up by bacteria. Inside the cell, bacterial flavoproteins (nitroreductases) reduce the nitro group of the molecule. This reduction is significantly more rapid in bacterial cells than in mammalian cells, contributing to its selective toxicity.[2][9]
- **Generation of Reactive Intermediates:** This reduction process generates highly reactive electrophilic intermediates.[3][8]
- **Macromolecular Damage:** These reactive intermediates are non-specific and damage a wide array of bacterial macromolecules, including:
 - **DNA and RNA:** Causing damage that inhibits replication and transcription.[6][10]
 - **Ribosomal Proteins:** Leading to the inhibition of protein synthesis.[3][10]
 - **Enzymes:** Disrupting crucial metabolic pathways such as the citric acid cycle and cell wall synthesis.[6][11]

This multi-targeted approach is believed to be the reason for the low incidence of acquired bacterial resistance to Nitrofurantoin.[2][3]



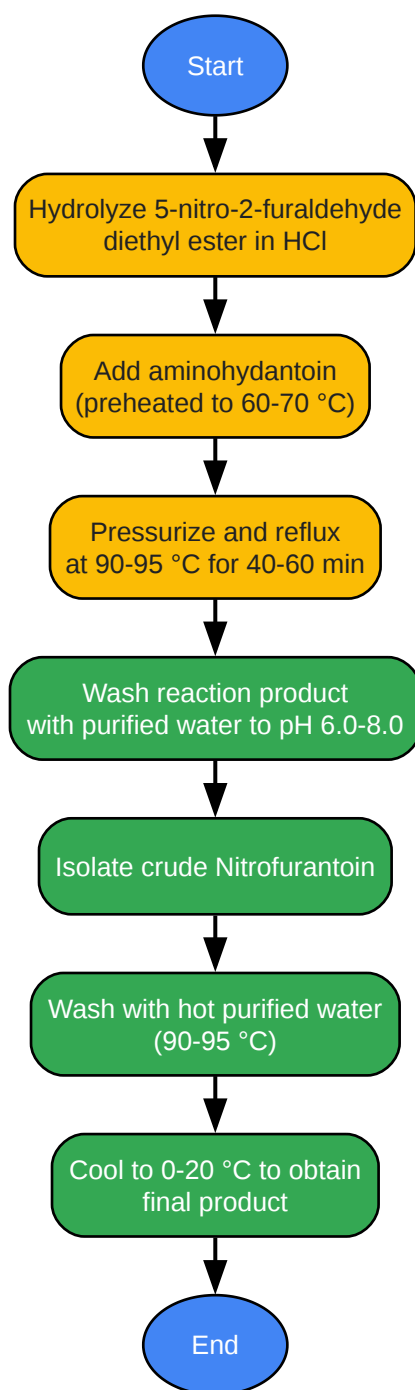
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Mechanism of action of Nitrofurantoin within a bacterial cell.

Experimental Protocols

Synthesis of Nitrofurantoin

The common synthesis of Nitrofurantoin involves the condensation of 1-aminohydantoin with 5-nitro-2-furaldehyde diacetate.[12]

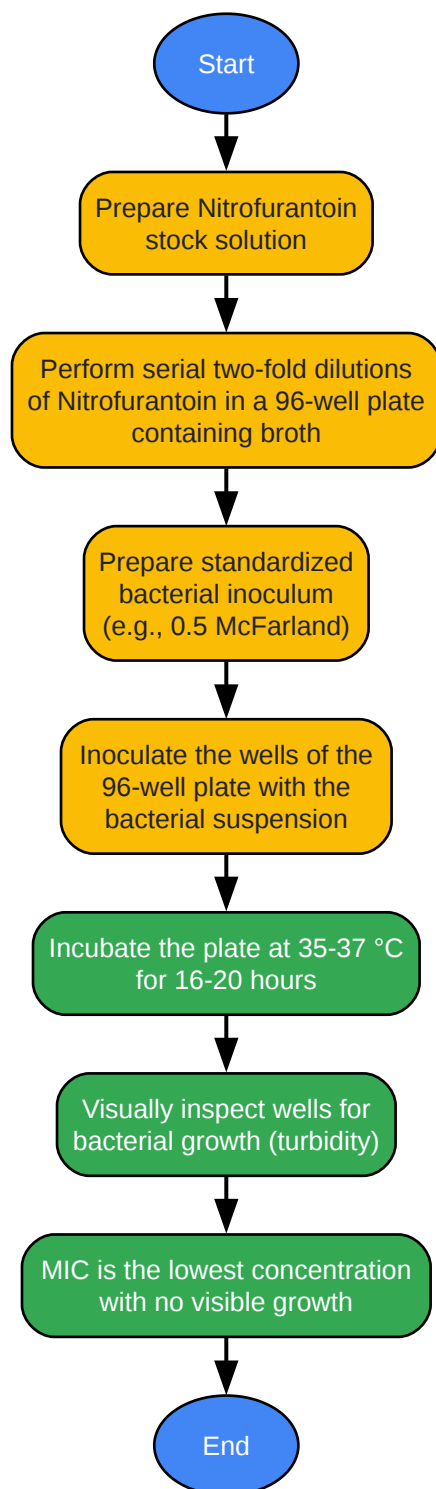


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General workflow for the synthesis of Nitrofurantoin.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.[10][13]



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Experimental workflow for MIC determination by broth microdilution.

Spectrophotometric Determination of pKa

The acid dissociation constant (pKa) can be determined by measuring the absorbance of Nitrofurantoin solutions at different pH values.^[7]

- Preparation of Solutions: Prepare a set of stock buffer solutions of known pH (e.g., ranging from 6.6 to 7.8) and a stock solution of Nitrofurantoin.
- Spectrophotometric Measurement:
 - Measure the absorption spectra of Nitrofurantoin in a strong acid (e.g., 0.1 M HCl) to obtain the absorbance of the non-dissociated form (A_{HA}).
 - Measure the absorption spectra in a strong base (e.g., 0.1 M NaOH) to obtain the absorbance of the dissociated form (A_{A^-}).
 - Measure the absorbance of Nitrofurantoin in each of the buffer solutions (A_i) at a fixed wavelength (e.g., 410 nm).
- Calculation: The pKa can be calculated for each buffer solution using the following equation:
$$pK_a = pH_i - \log[(A_i - A_{HA}) / (A_{A^-} - A_i)]$$
- Final Value: The final pKa is the average of the values obtained from the different buffer solutions.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and properties of Nitrofurantoin. The tabulated data offers a quick reference for its key physicochemical characteristics, while the detailed mechanism of action and experimental protocols provide a deeper understanding for research and development purposes. The multifaceted antibacterial action of Nitrofurantoin continues to make it a valuable therapeutic agent in the era of increasing antimicrobial resistance.

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